Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester
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Overview
Description
Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Preparation Methods
The synthesis of phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester typically involves the reaction of dimethyl phosphite with a suitable precursor containing the 2-nitrophenyl and pyrrolidinylmethyl groups. One common method is the microwave-accelerated McKenna synthesis, which involves silyldealkylation with bromotrimethylsilane followed by desilylation upon contact with water or methanol . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly with nucleophiles like hydrazines and hydroxylamines.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester has several applications in scientific research:
Biology and Medicine:
Mechanism of Action
The mechanism of action of phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester involves its ability to form stable complexes with metal ions due to the presence of the phosphonic acid group. This property is exploited in its use as a chelating agent. Additionally, the nitrophenyl group can interact with biological targets, potentially disrupting cellular processes .
Comparison with Similar Compounds
Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester can be compared to other phosphonic acid derivatives such as:
Dimethyl phosphite: A simpler compound with similar reactivity but lacking the nitrophenyl and pyrrolidinylmethyl groups.
Acyclic nucleoside phosphonic derivatives: Compounds like Cidofovir and Tenofovir, which are used in antiviral therapies.
Phosphoric and phosphinic acids: These compounds share the phosphonic acid functional group but differ in their overall structure and applications.
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
CAS No. |
650633-97-9 |
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Molecular Formula |
C13H19N2O5P |
Molecular Weight |
314.27 g/mol |
IUPAC Name |
1-[dimethoxyphosphoryl-(2-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N2O5P/c1-19-21(18,20-2)13(14-9-5-6-10-14)11-7-3-4-8-12(11)15(16)17/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |
InChI Key |
MJSCMIVZKCCURQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])N2CCCC2)OC |
Origin of Product |
United States |
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